REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:17])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([O:15]C)([CH3:14])[CH2:6][CH2:5]2.CC1C(O)=C(C)C(C)=C(C=1)O.CC(C)=O.Cl>O>[OH:15][C:7]1([CH3:14])[CH2:6][CH2:5][C:4]2[C:9](=[C:10]([CH3:13])[C:11]([CH3:12])=[C:2]([OH:1])[C:3]=2[CH3:17])[O:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation until tthe distilling head temperature
|
Type
|
CUSTOM
|
Details
|
reached 95°
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 70°
|
Type
|
ADDITION
|
Details
|
diluted with 800 ml
|
Type
|
TEMPERATURE
|
Details
|
of acetone, cooled to ca. 15°
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(OC2=C(C(=C(C(=C2CC1)C)O)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |